molecular formula C21H31NaO4 B12647143 Sodium tridecyl phthalate CAS No. 94108-01-7

Sodium tridecyl phthalate

Cat. No.: B12647143
CAS No.: 94108-01-7
M. Wt: 370.5 g/mol
InChI Key: XMCZOEVXHZONKE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium tridecyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its effectiveness in enhancing the properties of polyvinyl chloride (PVC) and other polymers, making it a valuable component in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tridecyl phthalate is synthesized through the esterification of phthalic anhydride with tridecyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the esterification process. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of tridecyl phthalate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and tridecyl alcohol are combined. The reaction is catalyzed by sulfuric acid or another suitable acid catalyst. After the esterification, the product is neutralized with sodium hydroxide, and the final compound is purified through distillation and filtration processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Sodium tridecyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium tridecyl phthalate has a wide range of applications in scientific research, including:

Mechanism of Action

Sodium tridecyl phthalate exerts its effects primarily through its interaction with cellular membranes and proteins. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive and developmental processes. Additionally, it can induce oxidative stress and inflammation, contributing to its toxicological effects .

Comparison with Similar Compounds

Comparison: Sodium tridecyl phthalate is unique among phthalates due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other phthalates, it offers a balance between flexibility and durability, making it suitable for a wide range of applications. Its sodium salt form also enhances its solubility in water, which can be advantageous in certain industrial processes .

Properties

CAS No.

94108-01-7

Molecular Formula

C21H31NaO4

Molecular Weight

370.5 g/mol

IUPAC Name

sodium;2-tridecoxycarbonylbenzoate

InChI

InChI=1S/C21H32O4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23;/h12-13,15-16H,2-11,14,17H2,1H3,(H,22,23);/q;+1/p-1

InChI Key

XMCZOEVXHZONKE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.